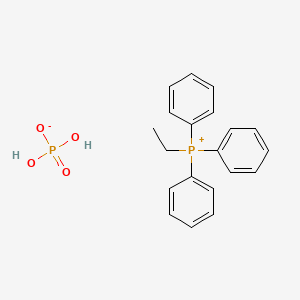
2-(2-Butoxyethoxy)ethyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl docosanoate is a chemical compound with the molecular formula C30H60O4. It is an ester formed from docosanoic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl docosanoate typically involves the esterification of docosanoic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Docosanoic acid and 2-(2-butoxyethoxy)ethanol.
Reduction: 2-(2-Butoxyethoxy)ethanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of topical creams and ointments.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl docosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A related compound with similar chemical structure but different applications.
Docosanoic acid: The parent acid of 2-(2-Butoxyethoxy)ethyl docosanoate.
2-(2-Butoxyethoxy)ethyl acetate: Another ester with comparable properties but distinct uses
Uniqueness
This compound stands out due to its unique combination of long-chain fatty acid and ether functionalities. This dual nature imparts specific physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93894-15-6 |
|---|---|
Molecular Formula |
C30H60O4 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl docosanoate |
InChI |
InChI=1S/C30H60O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(31)34-29-28-33-27-26-32-25-6-4-2/h3-29H2,1-2H3 |
InChI Key |
IGAFVWYTUFDIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


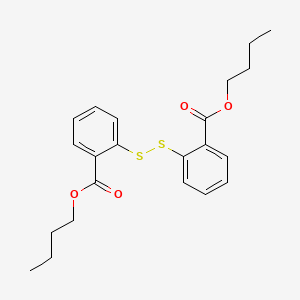
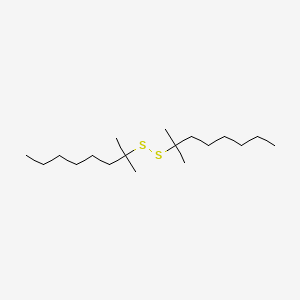
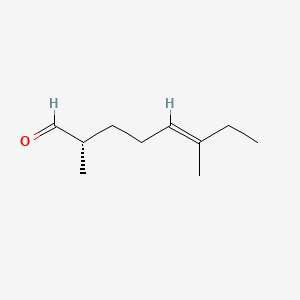

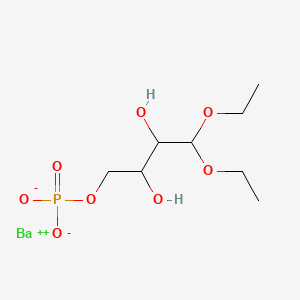
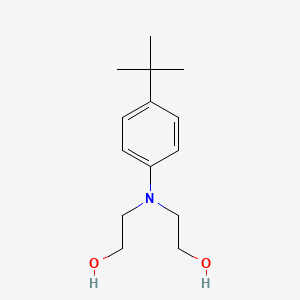
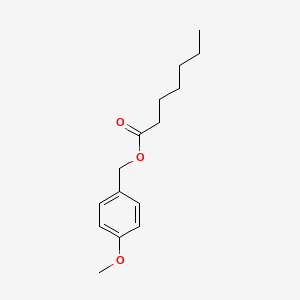
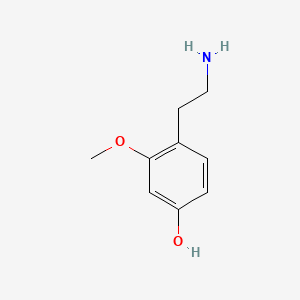
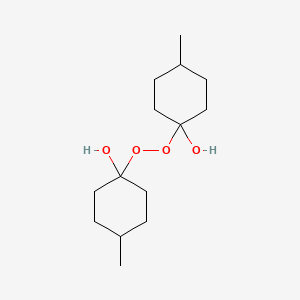

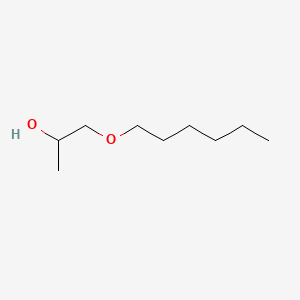
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

